Cas no 80761-08-6 (s-Indacene-4-propanamine,1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride (1:1))

s-Indacene-4-propanamine,1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride (1:1) structure
80761-08-6 structure
Product name:s-Indacene-4-propanamine,1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride (1:1)
CAS No:80761-08-6
MF:C17H25N.HCl
MW:279.84804
CID:725985
PubChem ID:3067004

s-Indacene-4-propanamine,1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • s-Indacene-4-propanamine,1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride (1:1)
    • 1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacene-4-propanamine hydrochlor ide
    • 3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N-dimethylpropan-1-amine,hydrochloride
    • 80761-08-6
    • 1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacene-4-propanamine hydrochloride
    • s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride
    • DTXSID80230606
    • Inchi: InChI=1S/C17H25N.ClH/c1-18(2)11-5-10-17-15-8-3-6-13(15)12-14-7-4-9-16(14)17;/h12H,3-11H2,1-2H3;1H
    • InChI Key: AEILMVJSUYAHBO-UHFFFAOYSA-N
    • SMILES: CN(C)CCCC1=C2CCCC2=CC3=C1CCC3.Cl

Computed Properties

  • Exact Mass: 279.175
  • Monoisotopic Mass: 279.175
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Boiling Point: 345.6°C at 760 mmHg
  • Flash Point: 147.4°C

s-Indacene-4-propanamine,1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride (1:1) Related Literature

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